molecular formula C21H23ClN2O3S B2769186 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851803-98-0

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2769186
CAS No.: 851803-98-0
M. Wt: 418.94
InChI Key: MIMBBUSFBOHWRY-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a dihydroimidazole ring, and a diethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments for diseases.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on the specific compound and its biological target. Some imidazole compounds are used as antifungal agents, where they inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . Future research could explore the synthesis of new imidazole derivatives and their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the chlorophenyl and diethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c1-3-26-18-10-9-15(13-19(18)27-4-2)20(25)24-12-11-23-21(24)28-14-16-7-5-6-8-17(16)22/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMBBUSFBOHWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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